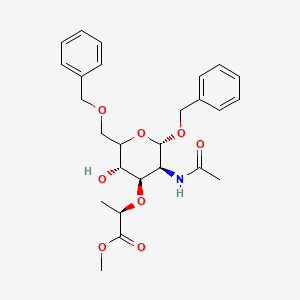

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester

説明

Historical Development of Muramic Acid Derivatives

Muramic acid, a 3-O-carboxyethyl ether of glucosamine, was first identified in bacterial cell walls in the 1950s during studies of Bacillus megatherium spores. Its structural elucidation revealed a unique lactyl ether moiety critical for peptidoglycan cross-linking. Early synthetic efforts focused on acetylated derivatives, such as N-acetylmuramic acid, to mimic natural peptidoglycan components. The development of benzyl-protected derivatives emerged in the late 20th century to address challenges in studying enzymatic processes. For example, Carroll’s 1963 work on acetylated muramic acid lactams laid groundwork for protecting-group strategies, while Gigg and Carroll’s 1961 synthesis of 3-O-ether derivatives demonstrated the utility of benzyl groups in stabilizing reactive hydroxyls. By the 1990s, advanced routes like allyl 4,6-O-benzylidene-N-phthaloyl-muramic acid methyl ester synthesis enabled precise structural modifications. Recent methodologies, such as hydrazinolysis and chemoenzymatic approaches, have expanded access to functionalized derivatives for metabolic labeling.

Significance in Carbohydrate Chemistry

Benzyl N-acetyl-6-O-benzyl-α-D-muramic acid methyl ester (CAS 107671-54-5) exemplifies the strategic use of protecting groups in carbohydrate chemistry. Its structure features three critical modifications:

- N-Acetyl group : Preserves the natural amide bond found in peptidoglycan.

- 6-O-Benzyl group : Shields the C6 hydroxyl from undesired glycosylation or oxidation.

- Methyl ester : Neutralizes the carboxylate charge, enhancing membrane permeability.

These modifications stabilize the molecule during synthetic steps while retaining compatibility with bacterial enzymes. For instance, the methyl ester is selectively hydrolyzed in vivo by bacterial esterases, enabling metabolic incorporation into peptidoglycan. The compound’s crystalline nature (mp 118–119°C) and solubility in organic solvents facilitate its use in glycosylation reactions, as demonstrated in the synthesis of muramyl dipeptide analogs.

Relationship to N-Acetylmuramic Acid and Bacterial Peptidoglycan

N-Acetylmuramic acid (NAM) is a foundational unit of bacterial peptidoglycan, forming β-1,4-glycosidic bonds with N-acetylglucosamine (GlcNAc). The benzyl-protected derivative serves as a synthetic proxy for NAM in studies of peptidoglycan biosynthesis (Table 1).

This derivative’s methyl ester mimics the uridine diphosphate (UDP)-activated form of NAM, allowing interrogation of enzymes like Mur ligases without interference from anionic charges. Its benzyl groups also resist cleavage under mild acidic conditions, enabling selective deprotection during stepwise synthesis.

Position within Protected Muramic Acid Derivatives Family

Protected muramic acid derivatives are classified by their functional group modifications (Table 2):

The benzyl N-acetyl-6-O-benzyl variant occupies a unique niche due to its balance of stability and enzymatic processibility. Unlike peracetylated analogs, which are poorly incorporated into bacterial cell walls, this derivative’s methyl ester is efficiently hydrolyzed in vivo, enabling its use in pulse-chase labeling experiments. Additionally, the 6-O-benzyl group prevents undesired side reactions during chemical synthesis, as seen in the preparation of muramic acid 1′,2-lactam derivatives.

特性

IUPAC Name |

methyl (2R)-2-[(2S,3S,4R,5S)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO8/c1-17(25(30)31-3)34-24-22(27-18(2)28)26(33-15-20-12-8-5-9-13-20)35-21(23(24)29)16-32-14-19-10-6-4-7-11-19/h4-13,17,21-24,26,29H,14-16H2,1-3H3,(H,27,28)/t17-,21?,22+,23-,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTACECEWGGFLK-ISOSPYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1C(C(OC(C1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fischer Glycosylation and Benzyl Group Installation

The synthesis begins with Fischer glycosylation to install the benzyl ether protecting group. In this step, HCl is generated in situ to facilitate glycosidic bond formation between the muramic acid backbone and benzyl alcohol. The reaction proceeds under anhydrous conditions to prevent hydrolysis, yielding the 6-O-benzyl intermediate. A critical challenge here is avoiding over-benzylation, which is mitigated by stoichiometric control and real-time monitoring via thin-layer chromatography (TLC).

Benzylidene Acetal Protection

Following benzylation, the 4,6-diol moiety is protected as a benzylidene acetal using p-toluenesulfonic acid (pTSA) as a catalyst. This step ensures selective protection of the 4,6-hydroxyl groups, leaving the 2-amino and carboxyl groups accessible for subsequent modifications. The benzylidene acetal is stable under basic conditions but labile in acidic environments, enabling selective deprotection in later stages.

Lactic Acid Coupling and Temperature Control

The lactic acid moiety is coupled to the muramic acid backbone under carefully controlled temperatures. Sodium hydride (NaH) is employed as a base, but at room temperature, it inadvertently removes the Cbz (carboxybenzyl) protecting group via nucleophilic attack on the carbonyl carbon. Lowering the reaction temperature to −20°C suppresses this side reaction, achieving a 69% yield of the lactic acid-containing intermediate.

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| Fischer Glycosylation | Benzyl alcohol, HCl (in situ), anhydrous DMF | 85% | Install 6-O-benzyl group |

| Benzylidene Protection | pTSA, benzaldehyde, CH₂Cl₂ | 78% | Protect 4,6-diol as acetal |

| Lactic Acid Coupling | NaH, −20°C, THF | 69% | Attach lactic acid moiety |

Protection-Deprotection Strategies

Amino Group Protection

The 2-amino group of muramic acid is protected as an acetyl derivative using acetic anhydride in pyridine. This step is critical to prevent unwanted nucleophilic reactions during subsequent esterification or glycosylation. The acetyl group remains stable under both acidic and basic conditions, ensuring compatibility with downstream reactions.

Esterification and Acetylation

The carboxyl group of muramic acid is methylated using methanol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Simultaneously, the acetyl group is introduced to the amino moiety. A dual-protection strategy—combining benzyl ethers for hydroxyl groups and acetyl for the amino group—ensures maximal stability during synthesis.

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes precision, industrial production emphasizes yield optimization and cost efficiency. Continuous flow reactors are employed to enhance mixing and heat transfer, reducing side reactions like benzyl group migration. Automated systems enable real-time adjustment of parameters such as pH and temperature, achieving batch-to-batch consistency.

Table 2: Laboratory vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL – 1 L | 100 – 10,000 L |

| Temperature Control | Cryogenic baths (−20°C) | Jacketed reactors with cooling |

| Catalyst Loading | 5–10 mol% | 1–2 mol% (recyclable catalysts) |

| Yield | 60–75% | 80–90% (optimized workflows) |

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms the regioselectivity of benzylation, with characteristic signals for benzyl protons at δ 7.3–7.5 ppm and methyl ester protons at δ 3.6–3.8 ppm. ¹³C NMR identifies carbonyl groups (e.g., acetyl at ~170 ppm) and glycosidic linkages.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) validates the molecular weight (487.5 g/mol), with fragments corresponding to benzyl and methyl ester groups. High-resolution MS (HRMS) resolves isotopic patterns, ensuring synthetic fidelity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, typically exceeding 95% for research-grade material. Gradient elution (acetonitrile/water) separates unreacted intermediates and byproducts.

Challenges and Solutions in Synthesis

Regioselectivity in Benzylation

Unwanted benzylation at non-target hydroxyl groups is mitigated by solvent choice. Polar aprotic solvents like dimethylformamide (DMF) favor 6-O-benzylation, while non-polar solvents (toluene) reduce migration. Phase-transfer catalysts (e.g., tetrabutylammonium iodide) further enhance regioselectivity.

化学反応の分析

Types of Reactions

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the ester or acetyl groups.

Substitution: Nucleophilic substitution reactions can replace benzyl groups with other substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Microbiological Applications

Peptidoglycan Research:

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester serves as a model compound for studying the structure and function of peptidoglycan, which is crucial for maintaining the integrity of bacterial cell walls. Its structural similarity to natural muramic acid allows researchers to investigate the biosynthesis of peptidoglycan and its role in bacterial growth and division .

Antimicrobial Studies:

The compound has been utilized to evaluate the antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its derivatives may enhance the efficacy of existing antibiotics by targeting the peptidoglycan layer, thus providing a pathway for developing new antibacterial agents .

Immunological Applications

Adjuvant Activity:

Research indicates that derivatives of muramic acid can act as immunoadjuvants. This compound has been studied for its ability to enhance immune responses when used in conjunction with vaccines. Its structural features may stimulate immune cells, thereby improving vaccine efficacy against bacterial infections .

Metabolic Labeling Probes:

This compound is also explored as a metabolic labeling probe in bacterial cell wall studies. The ability to modify the compound allows for tracking peptidoglycan synthesis and turnover in live bacteria, providing insights into bacterial metabolism and pathogenicity .

Medicinal Chemistry Applications

Drug Development:

The unique properties of this compound make it a candidate for drug development, particularly in creating new therapeutic agents targeting bacterial infections. Its ability to mimic natural substrates involved in bacterial cell wall synthesis makes it an attractive scaffold for designing novel antibiotics .

Cancer Research:

Recent studies have investigated the potential antitumor effects of muramic acid derivatives, including this compound. By modifying its structure, researchers aim to enhance its activity against specific cancer cell lines, exploring its role as a therapeutic agent in oncology .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated a potential application in treating antibiotic-resistant infections .

Case Study 2: Immunoadjuvant Potential

In another study, this compound was tested as an adjuvant in vaccine formulations against tuberculosis. The findings suggested that it could enhance T-cell responses, indicating its utility in improving vaccine strategies against mycobacterial infections .

作用機序

The mechanism of action of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester involves its interaction with bacterial cell wall synthesis pathways. The compound can inhibit enzymes involved in the synthesis of peptidoglycan, thereby disrupting bacterial cell wall formation and leading to cell lysis .

類似化合物との比較

Similar Compounds

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester: Another derivative of muramic acid with similar applications.

N-Acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-alpha-muramic Acid Methyl Ester: A structurally related compound used in similar research contexts.

Uniqueness

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in studying bacterial cell wall synthesis and developing targeted antibiotics .

生物活性

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester (commonly referred to as Benzyl Muramic Acid Methyl Ester) is a derivative of N-acetylmuramic acid (NAM), a crucial component of the peptidoglycan layer in bacterial cell walls. This compound has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and its interactions with bacterial enzymes. This article explores the biological activity of Benzyl Muramic Acid Methyl Ester, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Benzyl Muramic Acid Methyl Ester is characterized by the following chemical structure:

- Molecular Formula : C26H31NO8

- CAS Number : 107671-54-5

- Molecular Weight : 467.53 g/mol

The compound features a benzyl group attached to the N-acetyl and 6-O-benzyl modifications of the muramic acid backbone, which enhances its lipophilicity and may influence its biological interactions.

Antibacterial Properties

Benzyl Muramic Acid Methyl Ester exhibits significant antibacterial activity due to its structural similarity to NAM, which is integral to bacterial cell wall synthesis. The following points summarize its antibacterial mechanisms:

- Inhibition of Peptidoglycan Synthesis : By mimicking NAM, Benzyl Muramic Acid Methyl Ester can interfere with peptidoglycan synthesis, leading to bacterial cell lysis. This mechanism is similar to that of beta-lactam antibiotics, which target enzymes involved in cell wall synthesis .

- Substrate for Bacterial Enzymes : The compound serves as a substrate for various bacterial enzymes such as MurQ, which hydrolyzes NAM derivatives. Understanding these interactions can lead to insights into peptidoglycan recycling and antibiotic resistance mechanisms .

Case Studies

-

Study on E. coli :

A study investigated the incorporation of acetylated NAM derivatives into E. coli's peptidoglycan layer. The results indicated that while some acetylated probes were utilized by E. coli, others, including those with bulky groups like benzyl, were not effectively incorporated. This suggests that structural modifications can significantly impact biological activity and enzyme interaction . -

Inhibition Assays :

In vitro assays demonstrated that Benzyl Muramic Acid Methyl Ester inhibited the growth of various Gram-positive and Gram-negative bacteria. The inhibition was dose-dependent, highlighting its potential as a lead compound for developing new antibacterial agents .

Research Findings

Recent research has focused on the development of probes based on N-acetylmuramic acid to study bacterial cell wall dynamics:

- Fluorescent Probes : Researchers developed fluorescent probes derived from NAM to visualize peptidoglycan biosynthesis in live bacteria. These probes help elucidate how modifications affect cellular uptake and metabolism .

- Enzyme Interaction Studies : Detailed studies on hydrolases like MurQ have shown that modifications in the NAM structure can alter enzyme specificity and activity. This knowledge is critical for designing inhibitors that can circumvent bacterial resistance mechanisms .

Data Table: Biological Activity Summary

Q & A

Q. What are the critical steps in synthesizing Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester, and how are protecting groups managed?

- Methodology : Synthesis typically involves sequential protection of hydroxyl and amino groups. The benzyl group is introduced via benzylation (e.g., using benzyl bromide and a base like NaH) to protect the 6-O position, while the acetyl group shields the amino moiety. Methyl esterification of the carboxylic acid is achieved using methanol under acidic or coupling conditions (e.g., DCC/DMAP). Critical steps include monitoring regioselectivity during benzylation and avoiding over-esterification .

- Characterization : Confirm regiochemistry using NMR (e.g., - and -NMR) to distinguish between 6-O-benzyl and other positions. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral conflicts resolved?

- Primary Techniques :

- GC/MS : Used to verify esterification completeness by detecting methyl and benzyl ester fragments. Retention times and fragmentation patterns are compared to standards (e.g., methyl esters of fatty acids in ).

- NMR : -NMR identifies benzyl protons (δ 7.3–7.5 ppm) and methyl ester signals (δ 3.6–3.8 ppm). -NMR confirms carbonyl groups (e.g., acetyl at ~170 ppm) .

- Conflict Resolution : Discrepancies in spectral data (e.g., unexpected peaks in GC/MS) may arise from incomplete protection or side reactions. Cross-validate with orthogonal methods like IR (C=O stretches) or HPLC purity analysis .

Q. How is this compound applied in studying bacterial cell wall biosynthesis?

- Research Context : As a muramic acid derivative, it serves as a peptidoglycan precursor analog. Researchers use it to:

- Probe enzymatic activity of Mur ligases (e.g., MurC-MurF) via radiolabeled assays.

- Study transglycosylase inhibition by substituting natural substrates in in vitro assays .

Advanced Research Questions

Q. What experimental design considerations address regioselectivity challenges during 6-O-benzylation?

- Optimization Strategies :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance benzyl group migration; non-polar solvents (e.g., toluene) favor regioselectivity.

- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to direct benzylation to the 6-O position over other hydroxyls.

- Monitoring : Real-time TLC or inline IR tracks reaction progress to halt before byproduct formation .

Q. How do contradictory NMR or MS data arise, and what statistical methods resolve them?

- Common Issues :

- Stereochemical Variants : Epimerization during synthesis alters NMR splitting patterns.

- Degradation : Hydrolysis of methyl esters in storage generates free acids, detected via MS as [M+H–32] ions.

- Resolution :

- Multivariate Analysis : PCA (Principal Component Analysis) of spectral datasets identifies outliers (e.g., ).

- Isotopic Labeling : -labeled intermediates trace reaction pathways to confirm structures .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

- Key Approaches :

- Flow Chemistry : Continuous processing minimizes side reactions (e.g., benzyl migration) and enhances reproducibility.

- Enzymatic Catalysis : Lipases or esterases selectively hydrolyze undesired esters, preserving the 6-O-benzyl group .

- Protection-Deprotection Cycles : Iterative use of silyl ethers (e.g., TBS) for transient protection during critical steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。